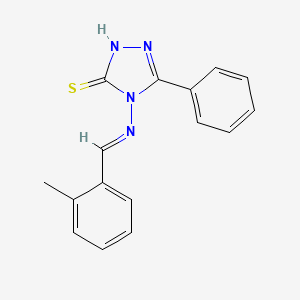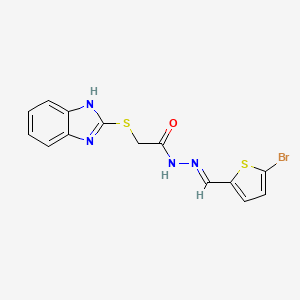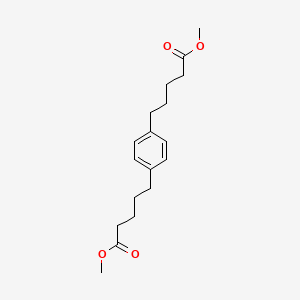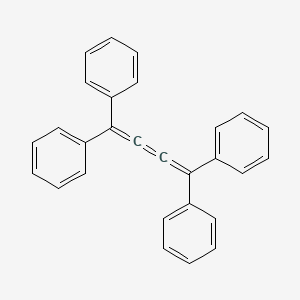
Ethyleneglycol bis-(2,3-epoxybutyrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyleneglycol bis-(2,3-epoxybutyrate) is an organic compound with the molecular formula C10H14O6. It is a diester of ethylene glycol and 2,3-epoxybutyric acid. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyleneglycol bis-(2,3-epoxybutyrate) can be synthesized through the esterification of ethylene glycol with 2,3-epoxybutyric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of ethyleneglycol bis-(2,3-epoxybutyrate) involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product. The process may also involve the use of advanced catalysts and optimized reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyleneglycol bis-(2,3-epoxybutyrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids.
Reduction: Reduction reactions can convert the epoxy groups to diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy groups under mild conditions.
Major Products Formed
Oxidation: Diacids such as ethyleneglycol bis-(2,3-dihydroxybutyrate).
Reduction: Diols such as ethyleneglycol bis-(2,3-dihydroxybutyrate).
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyleneglycol bis-(2,3-epoxybutyrate) has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyurethanes, contributing to the development of advanced materials with specific properties.
Materials Science: The compound is utilized in the fabrication of coatings, adhesives, and composites due to its excellent mechanical and chemical properties.
Biology and Medicine: Research explores its potential in drug delivery systems and biomedical devices, leveraging its biocompatibility and reactivity.
Industry: It finds applications in the production of specialty chemicals and as a cross-linking agent in various industrial processes.
Mecanismo De Acción
The mechanism of action of ethyleneglycol bis-(2,3-epoxybutyrate) involves its reactivity with various nucleophiles and electrophiles. The epoxy groups are highly reactive and can undergo ring-opening reactions, leading to the formation of new bonds and functional groups. This reactivity is exploited in polymerization and cross-linking reactions, where the compound acts as a key building block.
Comparación Con Compuestos Similares
Similar Compounds
Ethyleneglycol bis-(2,3-epoxypropionate): Similar structure but with different epoxy group positioning.
Ethyleneglycol bis-(2,3-epoxyvalerate): Longer carbon chain compared to ethyleneglycol bis-(2,3-epoxybutyrate).
Ethyleneglycol bis-(2,3-epoxyhexanoate): Even longer carbon chain, affecting its physical and chemical properties.
Uniqueness
Ethyleneglycol bis-(2,3-epoxybutyrate) is unique due to its specific epoxy group positioning and the balance between its hydrophilic and hydrophobic properties. This balance makes it particularly useful in applications requiring both solubility and reactivity, such as in the synthesis of advanced polymers and materials.
Propiedades
Número CAS |
99173-77-0 |
|---|---|
Fórmula molecular |
C10H14O6 |
Peso molecular |
230.21 g/mol |
Nombre IUPAC |
2-(3-methyloxirane-2-carbonyl)oxyethyl 3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C10H14O6/c1-5-7(15-5)9(11)13-3-4-14-10(12)8-6(2)16-8/h5-8H,3-4H2,1-2H3 |
Clave InChI |
RASFDPYEJAASRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(O1)C(=O)OCCOC(=O)C2C(O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Diphenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B11968899.png)
![4-Bromo-2-[({2-[(5-bromo-2-hydroxybenzylidene)amino]phenyl}imino)methyl]phenol](/img/structure/B11968903.png)

![4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid](/img/structure/B11968912.png)
![(2E)-2-[4-(pentyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11968918.png)

![Bis(2-methoxyethyl) 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11968922.png)

![(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide](/img/structure/B11968943.png)

![N'-[(E)-1-(2-chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11968952.png)
![Tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride](/img/structure/B11968955.png)
![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11968964.png)

